1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Bromodomain Inhibitors Cyclopropanation

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1469286-26-7) is a heterocyclic building block (C₈H₉NO₃, MW 167.16 g/mol) combining a 3-methylisoxazole ring with a cyclopropane-1-carboxylic acid moiety. The 3-methylisoxazole scaffold has been validated as an acetyl-lysine bioisostere capable of displacing acetylated histone-mimicking peptides from bromodomains, notably BRD4(1).

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 1469286-26-7
Cat. No. B2986792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
CAS1469286-26-7
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCC1=NOC(=C1)C2(CC2)C(=O)O
InChIInChI=1S/C8H9NO3/c1-5-4-6(12-9-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)
InChIKeyIHAMPVALSBGFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1469286-26-7): A Defined Isoxazole–Cyclopropane Building Block for Bromodomain-Targeted Library Synthesis


1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1469286-26-7) is a heterocyclic building block (C₈H₉NO₃, MW 167.16 g/mol) [1] combining a 3-methylisoxazole ring with a cyclopropane-1-carboxylic acid moiety. The 3-methylisoxazole scaffold has been validated as an acetyl-lysine bioisostere capable of displacing acetylated histone-mimicking peptides from bromodomains, notably BRD4(1) [2]. This compound appears as a key synthetic intermediate in patent literature describing benzo[b]isoxazoloazepine bromodomain inhibitors, where the cyclopropane ring introduces conformational restriction to pre-organize the pharmacophore [3].

Why Regioisomeric and Substituent Variation Precludes Direct Substitution of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid in Bromodomain-Directed Chemistry


Isoxazole-cyclopropane carboxylic acid scaffolds are not interchangeable. The position of the methyl group on the isoxazole ring (3- vs. 5-substitution) determines the KAc-mimetic engagement vector with the bromodomain acetyl-lysine binding pocket: the 3-methylisoxazole orientation presents the methyl group to the conserved asparagine residue while the 5-position anchors the cyclopropane carboxylic acid linker [1]. Regioisomeric analogs such as 1-(5-methyl-3-isoxazolyl)cyclopropanecarboxylic acid (CAS 1352542-62-1) orient the carboxylic acid differently relative to the bromodomain-binding motif, altering SAR . Furthermore, the 4-bromo-substituted variant (CAS 1380090-08-3) introduces a heavy halogen (MW 246.06 vs. 167.16 g/mol) that modifies lipophilicity, synthetic tractability, and downstream cross-coupling potential . These structural differences are consequential for fragment growth and potency optimization.

Quantitative Differentiation Evidence for 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1469286-26-7) Versus Closest Analogs


Validated Multi-Gram Synthetic Route with 76% Isolated Yield from Ethyl 2-(3-Methylisoxazol-5-yl)acetate

The target compound has been synthesized at multi-gram scale via a one-step cyclopropanation of ethyl 2-(3-methylisoxazol-5-yl)acetate using 1,2-dibromoethane and 50% NaOH under phase-transfer conditions, yielding 13.39 g (76% yield) as white solids, with identity confirmed by ESI-MS (m/z 168 [M+H]⁺) [1]. In contrast, the published synthesis of the 5-methyl regioisomer (CAS 1352542-62-1) uses alternative starting materials and conditions, resulting in different impurity profiles and requiring separate method development . The 4-bromo analog (CAS 1380090-08-3) requires a subsequent ester hydrolysis step (ethyl ester to carboxylic acid with NaOH/THF), adding synthetic complexity [2].

Medicinal Chemistry Bromodomain Inhibitors Cyclopropanation

Regioisomeric Identity Confirmed by ¹H NMR: Diagnostic H-4 Isoxazole Singlet at δ 6.38 for 3-Methyl-5-Substituted Scaffold

¹H NMR (500 MHz, CD₃OD) of the target compound displays a characteristic isoxazole H-4 singlet at δ 6.38, with cyclopropane CH₂ multiplets at δ 1.44–1.48 and δ 1.66–1.69, and the 3-methyl singlet at δ 2.25 [1]. This signature unambiguously distinguishes the 3-methyl-5-substituted regioisomer from the 5-methyl-3-substituted isomer (CAS 1352542-62-1), which exhibits a different H-4 chemical shift environment. Sechi et al. (2003) established that ¹H NMR H-4 assignments serve as a rapid 'fingerprint' method for distinguishing 3,5-disubstituted isoxazole isomers, a critical quality control parameter for procurement [2].

Analytical Chemistry Structural Confirmation Regioisomer Discrimination

Commercial Availability with Defined ≥95% Purity Specification Across Multiple Global Suppliers

The target compound is commercially available from multiple suppliers with a minimum purity specification of ≥95% (HPLC) . Pricing at the 50 mg scale is approximately €1,170 and 500 mg at €3,244 (CymitQuimica, Biosynth brand), with alternative suppliers such as AKSci (USA) and Leyan (China) offering additional sourcing options . The 5-methyl regioisomer (CAS 1352542-62-1) is listed as 'Discontinued' at the 25 mg scale by CymitQuimica, indicating supply vulnerability . The 4-bromo analog (CAS 1380090-08-3) is available from Fluorochem at £78/100 mg and £132/250 mg, but carries a higher molecular weight (+47%) and the reactivity liabilities of an aryl bromide .

Chemical Procurement Building Block Supply Quality Assurance

Computed Physicochemical Profile (XLogP3 = 0.6) Positions This Scaffold Within Lead-like Chemical Space for Oral Bioavailability Optimization

Computed properties from PubChem (release 2025.04.14) assign the target compound an XLogP3 of 0.6, a topological polar surface area (TPSA) of 63.3 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 [1]. The 4-bromo analog (CAS 1380090-08-3) has a higher predicted lipophilicity (XLogP3 estimated >1.5 due to the bromine atom) and a substantially higher molecular weight (246.06 vs. 167.16 g/mol) , both of which may disadvantage it for fragment-based or lead-like optimization campaigns where lower logP and MW are favoured [2]. The target compound's property profile aligns with established lead-like criteria (MW ≤ 250; XLogP ≤ 3.5; H-bond donors ≤ 3; H-bond acceptors ≤ 6; rotatable bonds ≤ 5) [2].

Drug-likeness Physicochemical Property Prediction Fragment-Based Drug Discovery

Recommended Procurement and Research Application Scenarios for 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1469286-26-7)


Bromodomain (BET Family) Fragment Library Design and SPR-Based Screening

The 3-methylisoxazole moiety is a validated acetyl-lysine bioisostere for bromodomain binding [1]. The cyclopropane carboxylic acid provides a rigid, synthetically tractable anchor point for amide coupling in fragment library construction. The compound's favorable physicochemical profile (MW 167.16, XLogP3 0.6, TPSA 63.3 Ų) [2] meets fragment library inclusion criteria, and multi-supplier commercial availability at ≥95% purity enables rapid procurement for SPR or AlphaScreen-based bromodomain inhibitor screening cascades .

Synthesis of Benzo[b]isoxazoloazepine Bromodomain Inhibitors via Amide Coupling and Cyclization

Patent US20150148333A1 explicitly uses this compound as the key carboxylic acid intermediate for constructing benzo[b]isoxazoloazepine scaffolds that inhibit bromodomain-containing proteins [1]. The 76% synthetic yield reported for the compound itself, combined with the published general procedures for subsequent amide coupling and cyclization, provides a reproducible pathway for medicinal chemistry teams pursuing this chemotype [1][2].

Regioisomer-Controlled SAR for Isoxazole-Containing Epigenetic Probes

In SAR campaigns where isoxazole substitution pattern determines acetyl-lysine mimetic engagement geometry, ¹H NMR H-4 singlet at δ 6.38 provides unambiguous regioisomer certification [1][2]. Teams can use this specific spectroscopic marker for incoming QC to distinguish this compound from the 5-methyl regioisomer (CAS 1352542-62-1), which is commercially vulnerable (discontinued at some suppliers) , ensuring SAR data integrity and project continuity.

Quote Request

Request a Quote for 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.